4-Propylpyrrolidin-2-one

Vue d'ensemble

Description

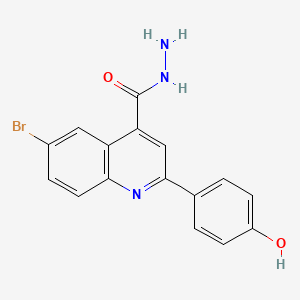

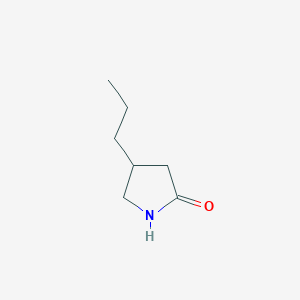

4-Propylpyrrolidin-2-one, also known as Prolintane, is a stimulant substance first synthesized in the 1950s. It has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol .

Molecular Structure Analysis

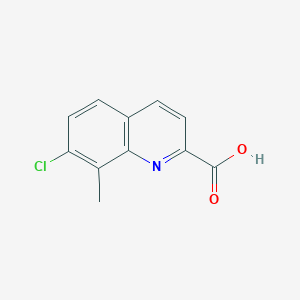

The molecular structure of 4-Propylpyrrolidin-2-one includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a propyl group attached to the 4-position of the pyrrolidine ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Propylpyrrolidin-2-one are not detailed in the retrieved data, pyrrolidine compounds are known to be versatile in chemical reactions due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

4-Propylpyrrolidin-2-one has a molecular weight of 127.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are both 127.099714038 g/mol, and it has a topological polar surface area of 29.1 Ų .Applications De Recherche Scientifique

Enantioselective Synthesis

- 4-Phenylpyrrolidin-2-one, a derivative of 4-Propylpyrrolidin-2-one, has been synthesized using dynamic kinetic resolution catalyzed by ω-transaminases. This method is significant in producing enantiomerically enriched compounds, which are crucial in medicinal chemistry (Koszelewski et al., 2009).

Medicinal Chemistry Applications

- 4-Fluoropyrrolidine derivatives, closely related to 4-Propylpyrrolidin-2-one, are utilized in the development of dipeptidyl peptidase IV inhibitors. These inhibitors have potential applications in treating type 2 diabetes (Singh & Umemoto, 2011).

Biocompatible Polymeric Support

- Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) is used as a polymeric support for ferrocene labeled amino acid and peptide nucleic acid derivatives. These conjugates are potentially useful as water-soluble electrochemically active probes for biomolecules (Baldoli et al., 2007).

Antimicrobial and Antidepressant Agents

- Optically active 4-substituted pyrrolidin-2-one structures are found in various biologically active compounds, including antimicrobial and antidepressant agents. Synthesis methods for these compounds often involve enzymatic reactions or multistep synthesis from chiral natural intermediates (Jeong et al., 2005).

Novel Therapeutic Compounds

- Research on pyrrolidine derivatives like 4-Propylpyrrolidin-2-one has led to the development of new therapeutic compounds with applications ranging from calcium antagonism to dopaminergic activity, indicating their potential in treating various medical conditions (Kato et al., 1999; Crider et al., 1984).

Electrophilic Species Metabolism

- The metabolism of 1-benzylpyrrolidine, a related compound, involves the trapping of metabolically generated electrophilic species, which is important for understanding drug metabolism and potential toxicological implications (Ho & Castagnoli, 1980).

Anti-Arrhythmic Agents

- Pyrrolidine-2-one derivatives have been studied for their anti-arrhythmic activity, contributing to the development of new cardiovascular drugs (Malawska et al., 1995).

Synthetic Methodology Advancements

- New synthetic methodologies for compounds like 2-formylpyrrolidines and 2-pyrrolidinones have been developed. These methods have broad applications in synthetic chemistry, including the synthesis of pharmaceuticals (Wdowik & Chemler, 2017).

Orientations Futures

Mécanisme D'action

Target of Action

4-Propylpyrrolidin-2-one, a derivative of pyrrolidine alkaloids, has been shown to possess several important biological activities . .

Mode of Action

Pyrrolidine alkaloids, the class of compounds to which 4-propylpyrrolidin-2-one belongs, have been shown to interact with various biological targets, leading to a range of effects including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have shown significant anti-bacterial activity

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a related compound, have been investigated . These parameters can influence the bioavailability of a compound, affecting how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

Pyrrolidine alkaloids have been shown to exert a range of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Propriétés

IUPAC Name |

4-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVCRLVTCSQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylpyrrolidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)

![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)

![1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)

![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)